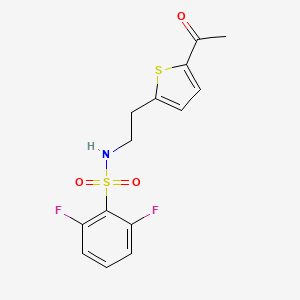

N-(2-(5-乙酰噻吩-2-基)乙基)-2,6-二氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide

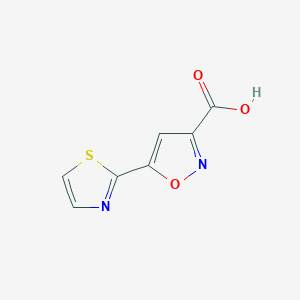

The compound N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide is a derivative of benzenesulfonamide, which is a core structure in many pharmacologically active compounds. Benzenesulfonamides have been extensively studied for their inhibitory activities against various enzymes, including cyclooxygenases (COX-1 and COX-2) , acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The introduction of fluorine atoms and acetyl groups to the benzenesulfonamide structure has been shown to enhance selectivity and potency in COX-2 inhibition .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. For example, the synthesis of 4-bromophenyl-4-ethoxybenzenesulfonamide, a related compound, was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . It is likely that a similar approach could be used to synthesize the compound , with the appropriate acetylthiophenyl and difluorobenzenesulfonyl chloride precursors.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR (1H & 13C) and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the positions of substituents on the benzene ring, which is crucial for understanding the compound's biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of an acetyl group can facilitate acetylation reactions, as seen in the case of N-acetyl-2-carboxybenzenesulfonamides, which can acetylate the Ser(530) hydroxyl group in the COX-2 enzyme . The introduction of fluorine atoms can also affect the reactivity and selectivity of these compounds in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. For example, the introduction of electron-withdrawing groups like fluorine can affect the compound's acidity and lipophilicity . Additionally, the presence of different substituents can lead to variations in intermolecular interactions, as observed in mixtures of N-methylbenzenesulfonamide with various solvents .

科学研究应用

合成与表征

N-(2-(5-乙酰噻吩-2-基)乙基)-2,6-二氟苯磺酰胺及其衍生物已在各种研究中探索其合成和表征。这些化合物通常通过涉及不同有机化合物的反应合成,并已使用光谱方法表征 (Ş. Küçükgüzel 等人,2013)。另一项研究涉及二有机锌与 α,β-不饱和酮的 1,4-加成,展示了这些化合物在有机合成中的多功能性 (M. Kitamura 等人,2000)。

酶抑制和计算研究

已评估几种衍生物作为酶抑制剂的潜力。合成了 N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺并评估了其酶抑制潜力,证明了对某些酶具有显着的活性 (N. Riaz,2020)。类似地,另一项研究合成了 N-(2-乙酰-4-(苯乙烯基)苯基)-4-苯磺酰胺衍生物并评估了它们的酶抑制效果 (M. Mphahlele 等人,2021)。

潜在治疗应用

已对这些化合物的潜在治疗应用进行了研究。例如,已探索它们在抗癌和放射增敏治疗中的应用,一些化合物对人类肿瘤细胞系表现出有希望的活性 (M. Ghorab 等人,2015)。还研究了这些化合物作为碳酸酐酶抑制剂的潜力,碳酸酐酶是与多种疾病有关的酶 (Pınar Eraslan-Elma 等人,2022)。

材料科学与化学

这些化合物还已在材料科学和化学背景下进行了研究。例如,它们已被用于功能化聚合物材料 (Y. Hori 等人,2011),以及合成和表征新的金属酞菁 (Beytullah Ertem 等人,2017)。

环境研究

还进行了环境研究以了解这些化合物的发生和影响。例如,已研究全氟化学品(包括这些磺酰胺)在城市流域中的发生和来源表征,以了解其对环境的影响 (V. T. Nguyen 等人,2011)。

未来方向

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide” and related compounds may be the subject of future research in medicinal chemistry.

作用机制

Target of Action

Compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide may have a similar mechanism of action.

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that n-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide may have similar effects .

Action Environment

Environmental factors can often play a significant role in the effectiveness of similar compounds .

属性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3S2/c1-9(18)13-6-5-10(21-13)7-8-17-22(19,20)14-11(15)3-2-4-12(14)16/h2-6,17H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFRGBKJAKQJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)

![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)

![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)